molecular formula C23H23N3O2 B6541703 3-[2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one CAS No. 1058436-78-4

3-[2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one

Cat. No. B6541703
CAS RN: 1058436-78-4
M. Wt: 373.4 g/mol
InChI Key: ZXXVYVJZTDPHOS-UHFFFAOYSA-N
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Description

The compound contains a 1,2,3,4-tetrahydroquinoline moiety, which is a type of isoquinoline . Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class within this group . THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,3,4-tetrahydroquinoline moiety, for example, is a bicyclic structure with a nitrogen atom .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the 1,2,3,4-tetrahydroquinoline moiety might undergo reactions typical of amines, such as acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the 1,2,3,4-tetrahydroquinoline moiety might influence its solubility, melting point, and other properties .

Scientific Research Applications

Medicine and Healthcare Applications

  • Mechanochemical Activation : Recent research has focused on the mechanophore properties of F5228-0348. Mechanophores are molecules that change physically or chemically in response to mechanical force. F5228-0348 can release controlled amounts of carbon monoxide when triggered by mechanical force. This property could be harnessed for drug delivery within the human body .

Organic Synthesis and Chemical Reactions

Future Directions

Given the biological activity of other THIQ-based compounds, this compound could be of interest for future research, particularly in the field of medicinal chemistry .

properties

IUPAC Name

3-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(4-methylphenyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-16-5-8-18(9-6-16)20-13-22(27)25(15-24-20)14-23(28)26-11-3-4-19-12-17(2)7-10-21(19)26/h5-10,12-13,15H,3-4,11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXVYVJZTDPHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCCC4=C3C=CC(=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one

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